Cas no 1192263-89-0 (2-Bromo-6-(trifluoromethyl)nicotinaldehyde)

2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its key structural features—a bromine substituent at the 2-position and a trifluoromethyl group at the 6-position—enhance reactivity and enable selective functionalization, making it valuable for cross-coupling reactions and nucleophilic substitutions. The aldehyde moiety offers further derivatization potential, facilitating the construction of complex molecular frameworks. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in target compounds. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance of reactivity and stability under synthetic conditions.
2-Bromo-6-(trifluoromethyl)nicotinaldehyde structure
1192263-89-0 structure
Product Name:2-Bromo-6-(trifluoromethyl)nicotinaldehyde
CAS No:1192263-89-0
MF:C7H3BrF3NO
MW:254.004031419754
MDL:MFCD13193090
CID:1027257
PubChem ID:45588076
Update Time:2025-05-24

2-Bromo-6-(trifluoromethyl)nicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(trifluoromethyl)nicotinaldehyde
    • 2-Bromo-6-(trifluoromethyl)nicotildehyde
    • DB-364861
    • 2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde
    • SY067655
    • DTXSID30670553
    • AKOS005073291
    • SB55186
    • J-508432
    • 3-Pyridinecarboxaldehyde, 2-bromo-6-(trifluoromethyl)-
    • 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine
    • MFCD13193090
    • ASPYNUKRQBNFIT-UHFFFAOYSA-N
    • SCHEMBL20771377
    • 1192263-89-0
    • LD-0700
    • 2-bromo-6-(trifluoromethyl)nicotin aldehyde
    • CS-0207921
    • MDL: MFCD13193090
    • Inchi: 1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H
    • InChI Key: ASPYNUKRQBNFIT-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=O)C=CC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 252.93501g/mol
  • Monoisotopic Mass: 252.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

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2-Bromo-6-(trifluoromethyl)nicotinaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1192263-89-0)2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Order Number:A1107222
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:48
Price ($):209.0
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Additional information on 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Introduction to 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (CAS No. 1192263-89-0)

2-Bromo-6-(trifluoromethyl)nicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1192263-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinaldehyde family, a class of molecules known for their versatile applications in medicinal chemistry. The presence of both bromine and trifluoromethyl substituents in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde consists of a pyridine core, which is a common scaffold in many biologically active compounds. The pyridine ring is functionalized with a formyl group at the 2-position and a bromine atom at the 6-position, while a trifluoromethyl group is attached to the 6-position as well. This specific arrangement of substituents contributes to its reactivity and makes it a promising candidate for further derivatization.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. 2-Bromo-6-(trifluoromethyl)nicotinaldehyde has emerged as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its unique structure allows for facile modifications, enabling chemists to explore a wide range of potential applications.

One of the most compelling aspects of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is its utility in the development of bioactive compounds. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in drug discovery. Additionally, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making it an attractive feature for medicinal chemists.

Recent studies have demonstrated the importance of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical studies, highlighting the potential of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde as a lead compound.

The agrochemical industry has also benefited from the use of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde. Its derivatives have been explored as potential candidates for developing new pesticides and herbicides. The structural features of this compound contribute to its efficacy against a broad spectrum of pests, making it a valuable asset in crop protection strategies.

The synthesis of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination and trifluoromethylation of nicotinaldehyde precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its widespread use in research and industrial applications.

In conclusion, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde (CAS No. 1192263-89-0) is a versatile and highly functionalized compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, and recent studies continue to uncover new applications for this compound. As research progresses, 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is expected to play an increasingly important role in the development of novel therapeutic agents and crop protection strategies.

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(CAS:1192263-89-0)2-Bromo-6-(trifluoromethyl)nicotinaldehyde
A1107222
Purity:99%
Quantity:5g
Price ($):209.0
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